molecular formula C8H7F3O2 B1443102 2-Methyl-5-(trifluoromethoxy)phenol CAS No. 1261747-88-9

2-Methyl-5-(trifluoromethoxy)phenol

Cat. No.: B1443102
CAS No.: 1261747-88-9
M. Wt: 192.13 g/mol
InChI Key: IBICZXOZBCKSKR-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethoxy)phenol: is an organic compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a hydroxyl group (-OH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of phenolic compounds using reagents such as trifluoromethyl ethers . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of 2-Methyl-5-(trifluoromethoxy)phenol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry: 2-Methyl-5-(trifluoromethoxy)phenol is used as a building block in organic synthesis. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of novel compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethoxy-substituted phenols on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethoxy)phenol
  • 2-Methyl-4-(trifluoromethoxy)phenol
  • 2-Methyl-6-(trifluoromethoxy)phenol

Comparison: Compared to similar compounds, 2-Methyl-5-(trifluoromethoxy)phenol is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring. This positioning can significantly affect its chemical reactivity and biological activity. For instance, the electronic effects of the trifluoromethoxy group can vary depending on its position relative to other substituents on the ring .

Properties

IUPAC Name

2-methyl-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBICZXOZBCKSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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